Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
描述
属性
IUPAC Name |
tert-butyl N-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-7-5-6-8-17(15)18-9-10-19(24-23-18)25-13-11-16(12-14-25)22-20(26)27-21(2,3)4/h5-10,16H,11-14H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJPYWCSYXHOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of 3-Chloro-6-(2-methylphenyl)pyridazine
The halogenated pyridazine intermediate is typically synthesized via cyclocondensation of 1,4-diketones with hydrazines or through directed ortho-metalation strategies. For example, treatment of 2-methylphenylacetylene with hydrazine hydrate under acidic conditions yields the dihydropyridazine, which is subsequently oxidized and chlorinated using POCl3.
Coupling with Boc-Protected Piperidine
In a representative procedure, 3-chloro-6-(2-methylphenyl)pyridazine (1.0 equiv) is reacted with tert-butyl piperidin-4-ylcarbamate (1.2 equiv) in the presence of diisopropylethylamine (DIPEA, 2.0 equiv) in dichloromethane (DCM) at room temperature. The reaction proceeds via SNAr, where the piperidine nitrogen attacks the electron-deficient pyridazine ring.
Typical Conditions
- Solvent: Dichloromethane or acetonitrile
- Base: DIPEA or potassium carbonate
- Temperature: 20–25°C
- Reaction Time: 1–4 hours
- Yield: 70–85%
Purification : The crude product is purified via flash chromatography (hexane/ethyl acetate gradient) to isolate the Boc-protected product.
Suzuki-Miyaura Coupling for Pyridazine Functionalization
An alternative route involves constructing the pyridazine ring after introducing the piperidine moiety. For instance, a brominated pyridazine-piperidine intermediate undergoes Suzuki coupling with 2-methylphenylboronic acid.
Synthesis of 3-Bromo-6-(piperidin-4-yl)pyridazine
The Boc-protected piperidine is first coupled to 3,6-dibromopyridazine via SNAr. Deprotection using HCl/dioxane yields the free amine, which is reprotected with Boc anhydride if necessary.
Suzuki Coupling with 2-Methylphenylboronic Acid
The bromopyridazine intermediate (1.0 equiv), 2-methylphenylboronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 equiv) are heated in a dioxane/water mixture (4:1) at 80°C for 12 hours.
Key Data
- Yield: 60–75%
- Purification: Column chromatography (silica gel, ethyl acetate/hexane)
- Characterization: 1H NMR confirms aryl coupling (δ 7.2–7.5 ppm for aromatic protons).
Protective Group Strategy and Stability
The Boc group remains stable under SNAr and Suzuki conditions but requires acidic conditions for removal. In one protocol, treatment with trifluoroacetic acid (TFA) in DCM (1:1) at 0°C for 1 hour cleaves the Boc group without degrading the pyridazine ring.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| SNAr | High regioselectivity; mild conditions | Requires electron-deficient pyridazine | 70–85% |
| Suzuki Coupling | Flexible aryl group introduction | Requires palladium catalyst; higher cost | 60–75% |
Scale-Up and Industrial Considerations
Large-scale synthesis prioritizes SNAr due to lower catalyst costs and simpler workup. A pilot-scale reaction (100 g) using 3-chloro-6-(2-methylphenyl)pyridazine and tert-butyl piperidin-4-ylcarbamate in acetonitrile with K2CO3 achieved 82% yield after recrystallization.
化学反应分析
Types of Reactions
Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinyl or pyridazinyl rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Research indicates that Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate exhibits several promising biological activities:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and neurotoxicity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
- Inhibition of Key Enzymes : It has been reported to inhibit enzymes such as acetylcholinesterase and β-secretase, which play significant roles in the pathogenesis of Alzheimer's disease. This inhibition can lead to reduced levels of amyloid-beta peptides, a hallmark of the disease.
- Antioxidant Properties : The compound demonstrates antioxidant activity by reducing oxidative stress markers, which is beneficial in preventing cellular damage associated with various diseases.
In Vitro Studies
In vitro studies have evaluated the efficacy of this compound on various cell lines:
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |
| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability with M4 at 100 μM |
| MDA Levels Reduction | TBARS Assay | Significant decrease observed |
These results indicate that the compound effectively inhibits key enzymes involved in Alzheimer's pathology and enhances cell viability in the presence of neurotoxic agents.
In Vivo Studies
In vivo studies using animal models have further explored the therapeutic potential of this compound:
- Cognitive Function Improvement : In a scopolamine-induced model of cognitive decline in rats, this compound was assessed for its effects on memory and learning capabilities. The results suggested improvements in cognitive functions, although not statistically significant when compared to standard treatments like galantamine.
- Oxidative Stress Reduction : The compound was also evaluated for its ability to reduce oxidative stress markers such as malondialdehyde (MDA) levels in brain tissues, indicating its potential as an antioxidant agent.
Case Studies
Several case studies have highlighted the applications of this compound in real-world scenarios:
- Neuroprotection Against Amyloid Beta : A study demonstrated that exposure to amyloid beta peptide (Aβ 1-42) resulted in significant neurotoxicity; however, treatment with this compound improved cell viability significantly compared to untreated controls.
- Therapeutic Development for Alzheimer's Disease : Ongoing research aims to develop formulations incorporating this compound for potential use in treating Alzheimer's disease, focusing on its dual action as an enzyme inhibitor and antioxidant.
作用机制
The mechanism of action of tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural and functional properties are best understood in comparison to analogs with variations in the aryl substituent, heterocyclic core, or piperidine modifications. Below is a detailed analysis supported by data from diverse sources:
Substituent Variations on the Aryl Group
Key Insights :
- Fluorine vs.
- Core Heterocycle : Replacement of pyridazine with naphthyridine (as in ) introduces additional nitrogen atoms, altering electronic properties and binding interactions with biological targets.
Modifications on the Piperidine Ring
Key Insights :
- Boc Group Utility : The Boc group in the target compound simplifies purification and prevents unwanted side reactions during synthesis, as demonstrated in piperidine intermediates .
- Acetylation vs. Sulfonylation : Acetylation (e.g., ) improves solubility, while sulfonylation (e.g., ) introduces steric hindrance, affecting target engagement.
生物活性
Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is a complex organic compound with significant implications in medicinal chemistry. Its unique structure, featuring a tert-butyl group, a pyridazinyl moiety, and a piperidinyl carbamate structure, makes it a candidate for various biological activities, particularly in the fields of pharmacology and drug development.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving:
- Formation of the Pyridazinyl Moiety : This is typically achieved by reacting 2-methylphenyl hydrazine with a suitable dicarbonyl compound under acidic conditions.
- Piperidinyl Ring Formation : The pyridazinyl intermediate is then reacted with a piperidine derivative under basic conditions.
- Carbamate Formation : Finally, the piperidinyl-pyridazinyl compound is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it may function as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Anti-inflammatory Activity
Research indicates that derivatives of carbamate compounds exhibit promising anti-inflammatory activities. For instance, studies on related compounds have shown inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models. These findings suggest that similar structural analogs, including this compound, may possess comparable anti-inflammatory properties .
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored. Studies indicate that related compounds can stabilize amyloid beta (Aβ) peptides, preventing their aggregation and the activation of astrocytes in vitro. This suggests that this compound may similarly contribute to neuroprotection through modulation of Aβ dynamics .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, it may interact with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. In silico docking studies have demonstrated binding affinities that suggest potential therapeutic applications in conditions characterized by excessive inflammation .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anti-inflammatory Studies : A series of substituted benzamido phenylcarbamates exhibited significant anti-inflammatory effects in animal models, suggesting that structural modifications can enhance biological activity.
- Neuroprotection : Research on similar compounds demonstrated their ability to inhibit Aβ aggregation and protect neuronal cells from toxicity induced by amyloid peptides.
- Enzyme Interaction : Studies have shown that certain derivatives can effectively inhibit COX enzymes, providing insights into their potential use in treating inflammatory diseases.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for preparing Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate?
- Methodological Answer : The synthesis typically involves coupling a pyridazine-containing intermediate with a piperidine derivative. For example:
React 6-(2-methylphenyl)pyridazin-3-yl halide with piperidin-4-amine under basic conditions (e.g., triethylamine in dichloromethane) to form the piperidine intermediate.
Introduce the tert-butyl carbamate group via reaction with tert-butyl chloroformate in anhydrous solvents (e.g., THF) at 0–25°C.
Monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) to confirm the piperidine ring, pyridazine aromatic protons, and tert-butyl group (e.g., tert-butyl singlet at ~1.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ion).
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (SHELXL for refinement) to resolve crystal packing and bond angles .
Q. What structural features influence its physicochemical properties?
- Methodological Answer :
- The pyridazine ring enhances π-π stacking interactions, while the tert-butyl carbamate group improves solubility in organic solvents.
- Log P values (calculated or experimental) predict membrane permeability, critical for in vitro assays. Hydrophobic substituents (e.g., 2-methylphenyl) may increase log P, favoring blood-brain barrier penetration .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the tert-butyl carbamate group?
- Methodological Answer :
- Solvent Choice : Use anhydrous THF or dichloromethane to minimize hydrolysis of tert-butyl chloroformate.
- Base Selection : Triethylamine or DMAP (catalytic) enhances nucleophilicity of the amine.
- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions.
Post-reaction, extract with dilute HCl to remove excess base, followed by brine washes. Yield improvements (>80%) are achievable with strict moisture control .
Q. How to resolve contradictions in crystallographic data refinement?
- Methodological Answer :
- Twinning Analysis : Use SHELXL to detect twinning ratios and apply HKLF 5 format for data integration.
- Disorder Modeling : For flexible groups (e.g., tert-butyl), refine occupancy ratios and apply restraints to ADPs (atomic displacement parameters).
Cross-validate with DFT-calculated bond lengths/angles to resolve ambiguities in electron density maps .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Replace 2-methylphenyl with electron-withdrawing (e.g., Cl, CF3) or donating groups (e.g., OMe) to modulate target affinity.
- Piperidine Modifications : Test N-alkylation or ring contraction (e.g., pyrrolidine) to assess conformational effects.
- Biological Assays : Use enzyme inhibition assays (e.g., IC50 determination) paired with molecular docking (AutoDock Vina) to correlate structural changes with activity .
Q. How can computational methods predict metabolic stability?
- Methodological Answer :
- Metabolite Prediction : Use software like Schrödinger’s Xenosite or GLORYx to identify likely oxidation sites (e.g., piperidine N-dealkylation).
- CYP450 Inhibition Assays : Perform in silico docking with CYP3A4/2D6 isoforms to prioritize in vitro microsomal stability testing.
- MD Simulations : Analyze compound flexibility in aqueous environments to predict hydrolysis susceptibility of the carbamate group .
Data Contradiction Analysis
Q. How to address conflicting NMR and MS data during characterization?
- Methodological Answer :
- Impurity Check : Re-run MS with higher resolution to detect isotopic patterns (e.g., bromine adducts) or column artifacts.
- Solvent Artifacts : For NMR, ensure deuterated solvents are free from water (e.g., use molecular sieves) to avoid peak splitting.
- 2D NMR : Perform HSQC/HMBC to resolve overlapping signals and confirm connectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
